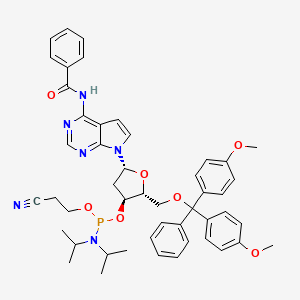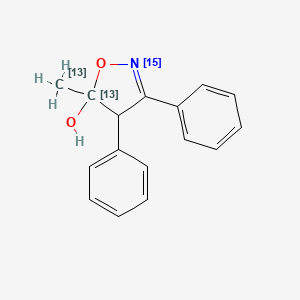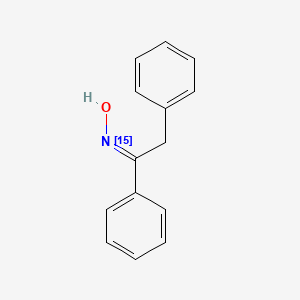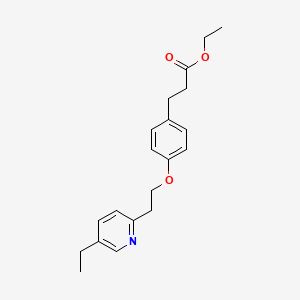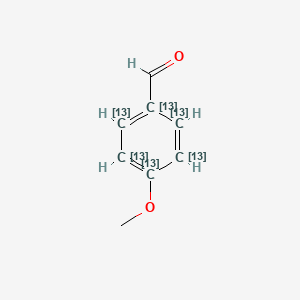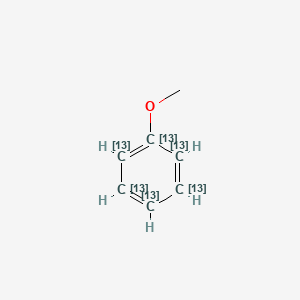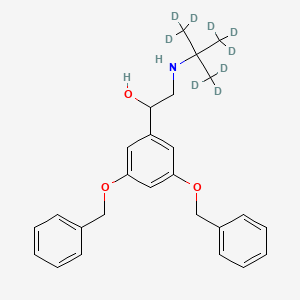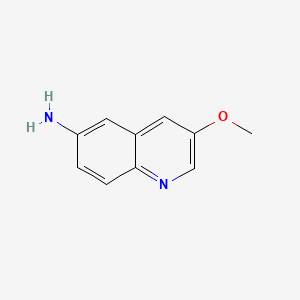
(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ferrocenylmethyl)trimethylammonium Bromide is a chemical compound with the molecular formula C14H20BrFeN and a molecular weight of 338.06 . It is commonly used as a biochemical reagent .
Molecular Structure Analysis
The molecular structure of (Ferrocenylmethyl)trimethylammonium Bromide consists of 14 carbon atoms, 20 hydrogen atoms, one bromine atom, one iron atom, and one nitrogen atom . The specific structure diagram was not found in the search results.Physical And Chemical Properties Analysis
(Ferrocenylmethyl)trimethylammonium Bromide is a solid at 20 degrees Celsius . It has a light yellow to yellow to orange powder to crystal appearance . Its solubility in methanol is very faint .科学的研究の応用
Biochemical Reagent
“(Ferrocenylmethyl)trimethylammonium Bromide” is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and experiments, and this compound can be used as a biological material or organic compound for life science related research .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions .
Study of Diffusion in Surfactant Systems
One of the fascinating applications of “(Ferrocenylmethyl)trimethylammonium Bromide” is in the study of diffusion of ionic species in surfactant systems . In a study, the diffusion of this compound was observed in the aqueous solution of a cationic surfactant, cetyltrimethylammonium bromide, an anionic surfactant, sodium dodecyl sulfate, and a non-ionic surfactant . The presence of surfactant slowed the diffusion of this compound, and the apparent diffusion coefficients were found to be dependent on the concentration and type of surfactants .
Control Over Chemical Species Diffusion
The compound is used in the intelligent design of host-guest architecture, one of the main challenges of supramolecular chemistry . Control over the diffusion of chemical species is crucial for target-specific applications of any molecules . A supramolecular system containing the chemical species is designed, modeled, and extensively studied to achieve the optimum diffusion rate .
Electrochemical Studies
“(Ferrocenylmethyl)trimethylammonium Bromide” is used in electrochemical studies . Electrochemical parameters, current and potential, as well as UV-visible spectroscopic results, have been used to comprehend the influence of the surfactant system on the solvated state of ionic solutes .
Study of Hydrophobic and Electrostatic Interactions
The compound is used in the study of hydrophobic and electrostatic interactions of ferrocene species with surfactant systems . These interactions determine the relative binding affinity and incorporation, which eventually controls the diffusivity .
Safety and Hazards
(Ferrocenylmethyl)trimethylammonium Bromide is considered hazardous. It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, it should be washed off with plenty of water .
将来の方向性
作用機序
Target of Action
This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Mode of Action
It’s known that the compound undergoes a first-order paraelectric–ferroelectric phase transition at the curie temperature (tc) around 286 k, accompanied by significant changes in the structural, thermal, and electrical properties .
Pharmacokinetics
Its solubility in methanol is reported to be very faint , which could potentially impact its bioavailability.
Result of Action
The compound’s significant changes in structural, thermal, and electrical properties at the Curie temperature suggest it may have interesting effects at the molecular level .
Action Environment
Given its phase transition at a specific temperature , it’s reasonable to assume that temperature could be a significant environmental factor.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE involves the reaction of ferrocenylmethyl chloride with trimethylamine in the presence of a base followed by quaternization with hydrobromic acid.", "Starting Materials": [ "Ferrocene", "Methyl chloride", "Trimethylamine", "Sodium hydroxide", "Hydrobromic acid" ], "Reaction": [ "1. Ferrocene is reacted with methyl chloride to form ferrocenylmethyl chloride.", "2. Trimethylamine is added to the reaction mixture along with sodium hydroxide as a base.", "3. The reaction mixture is stirred at room temperature for several hours.", "4. Hydrobromic acid is added dropwise to the reaction mixture to quaternize the ammonium salt.", "5. The resulting precipitate is filtered and washed with water to yield (FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE." ] } | |
CAS番号 |
106157-30-6 |
製品名 |
(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE |
分子式 |
C14H20BrFeN |
分子量 |
338.07 |
IUPAC名 |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);bromide |
InChI |
InChI=1S/C9H15N.C5H5.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 |
InChIキー |
QNUPENXMUJPLDQ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Br-] |
製品の起源 |
United States |
Q & A
Q1: How does FcTAB help in understanding the behavior of fluorocarbon surfactants?
A1: FcTAB acts as an electrochemical probe in studying fluorocarbon surfactant solutions []. Due to its positive charge, FcTAB interacts with negatively charged micelles formed by these surfactants. By measuring the diffusion coefficient of FcTAB using cyclic voltammetry, researchers can infer information about the micelle size and shape. For example, a decrease in FcTAB diffusion coefficient indicates the formation of larger aggregates [].
Q2: Can you elaborate on the use of FcTAB in studying ion pair extraction kinetics?
A2: FcTAB, paired with sodium hexafluorophosphate (NaPF6), forms an extractable ion pair that partitions between water and an oil phase (tributyl phosphate) [, ]. By injecting a microdroplet of the oil phase into a solution containing FcTAB and monitoring its electrochemical behavior, researchers can investigate the kinetics of this extraction process. The initial extraction rate, determined electrochemically, provides insights into the rate-limiting step of ion transfer across the oil/water interface [].
Q3: Beyond fluorocarbon surfactants, are there other applications of FcTAB in material science?
A3: Yes, FcTAB has been explored in the development of glucose sensors []. It can be co-immobilized with glucose oxidase within a polypyrrole/poly(styrenesulfonate) film electropolymerized on an electrode surface. The FcTAB acts as a mediator, facilitating electron transfer between the enzyme's active site and the electrode, enabling glucose detection without the need for a soluble mediator [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






